molecular formula C6H5BO2 B7798778 Unii-UB69382H5J

Unii-UB69382H5J

Cat. No. B7798778
M. Wt: 119.92 g/mol
InChI Key: CENMEJUYOOMFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-UB69382H5J is a useful research compound. Its molecular formula is C6H5BO2 and its molecular weight is 119.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality Unii-UB69382H5J suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-UB69382H5J including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Unii-UB69382H5J can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-chloro-2-nitrophenol, 2-amino-5-bromobenzoic acid, sodium hydroxide, sodium nitrite, sulfuric acid, acetic anhydride, sodium acetate, ethanol

Reaction
Step 1: 4-chloro-2-nitrophenol is reacted with sodium hydroxide to form the corresponding sodium salt., Step 2: The sodium salt is then reacted with 2-amino-5-bromobenzoic acid in the presence of sulfuric acid to form the desired product., Step 3: The product from step 2 is then diazotized using sodium nitrite and hydrochloric acid., Step 4: The diazonium salt is then coupled with acetic anhydride in the presence of sodium acetate to form the final product, Unii-UB69382H5J., Step 5: The product is then purified using ethanol to obtain the final compound in high purity.

properties

IUPAC Name

1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENMEJUYOOMFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1OC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-UB69382H5J

CAS RN

274-07-7
Record name Catecholborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catecholborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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